
Benzoic acid, 3,5-dichloro-4-(isopropoxy)-, hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 3,5-dichloro-4-(isopropoxy)-, hydrazide is an organic compound with a complex structure that includes a benzoic acid core substituted with dichloro and isopropoxy groups, and a hydrazide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,5-dichloro-4-(isopropoxy)-, hydrazide typically involves multiple steps. One common method starts with the chlorination of benzoic acid to introduce the dichloro groups. This is followed by the introduction of the isopropoxy group through an etherification reaction. Finally, the hydrazide group is introduced via a reaction with hydrazine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of catalysts and specific reaction conditions such as temperature and pressure are critical to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 3,5-dichloro-4-(isopropoxy)-, hydrazide can undergo various chemical reactions including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: This can result in the formation of amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce amines.
Applications De Recherche Scientifique
Benzoic acid, 3,5-dichloro-4-(isopropoxy)-, hydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of benzoic acid, 3,5-dichloro-4-(isopropoxy)-, hydrazide involves its interaction with molecular targets such as enzymes or receptors. The hydrazide group can form hydrogen bonds or covalent bonds with active sites, leading to inhibition or activation of the target. The dichloro and isopropoxy groups can influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, 3,5-dichloro-4-hydroxy-: Similar structure but with a hydroxy group instead of an isopropoxy group.
Benzoic acid, 3,5-dichloro-4-methoxy-: Similar structure but with a methoxy group instead of an isopropoxy group.
Benzoic acid, 3,5-dichloro-4-ethoxy-: Similar structure but with an ethoxy group instead of an isopropoxy group.
Uniqueness
The uniqueness of benzoic acid, 3,5-dichloro-4-(isopropoxy)-, hydrazide lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. The isopropoxy group provides steric hindrance and electronic effects that can influence the compound’s reactivity and interactions with biological targets.
Propriétés
Numéro CAS |
23964-34-3 |
|---|---|
Formule moléculaire |
C10H12Cl2N2O2 |
Poids moléculaire |
263.12 g/mol |
Nom IUPAC |
3,5-dichloro-4-propan-2-yloxybenzohydrazide |
InChI |
InChI=1S/C10H12Cl2N2O2/c1-5(2)16-9-7(11)3-6(4-8(9)12)10(15)14-13/h3-5H,13H2,1-2H3,(H,14,15) |
Clé InChI |
HISYRKJQRPVLCH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=C(C=C1Cl)C(=O)NN)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


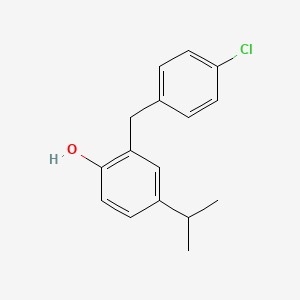
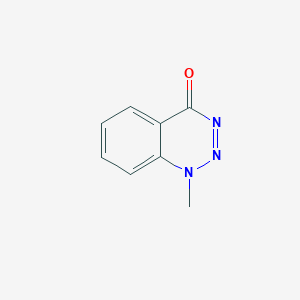
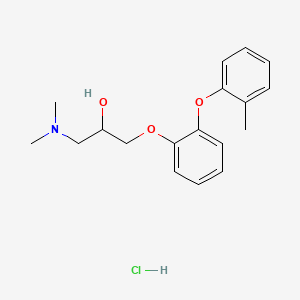
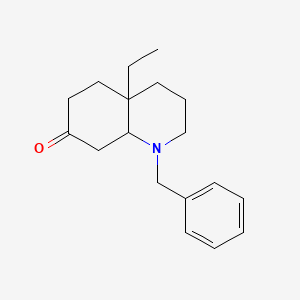
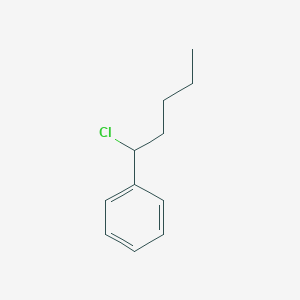

![N-[3-(Dimethylamino)propyl]-3-oxobutanamide](/img/structure/B14703472.png)
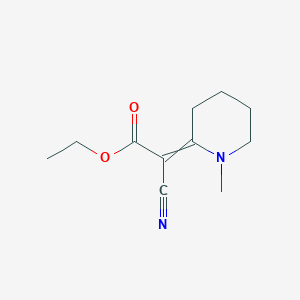
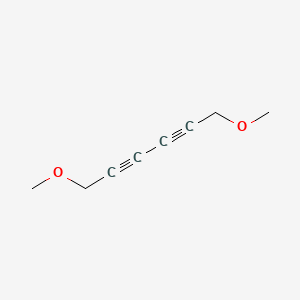
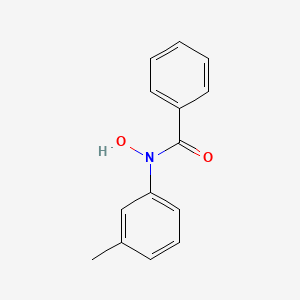

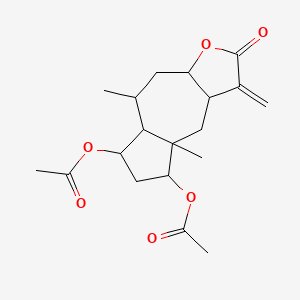
![2-[(2,4-Dimethoxybenzyl)amino]-2-methylpropan-1-ol](/img/structure/B14703519.png)
![3-[(4-Chlorophenyl)(phenyl)methyl]-1,5-dimethyl-1,2,5,6-tetrahydro-1,2,4-triazine](/img/structure/B14703534.png)
